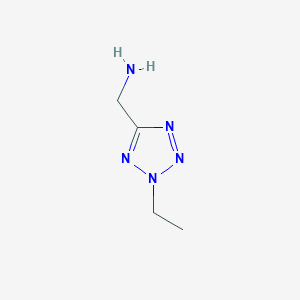

2H-Tetrazole-5-methanamine, 2-ethyl-

Description

Significance of the Tetrazole-Methanamine Core in Chemical Research

The tetrazole-methanamine core is a significant scaffold in medicinal chemistry and materials science. smolecule.comchemimpex.com Tetrazoles are a class of heterocyclic aromatic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. nih.gov They are known to be bioisosteres of carboxylic acids and cis-amide bonds, which means they can mimic these functional groups in biological systems, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. nih.govnih.govacs.org

The tetrazole moiety's high nitrogen content also contributes to its use in energetic materials, such as propellants and explosives. smolecule.comnih.govacs.org The methanamine group attached to the tetrazole ring provides a crucial point for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with varied biological activities and material properties. smolecule.com The reactivity of the methanamine group allows for functionalization through reactions like acylation and alkylation. smolecule.com

Overview of Research Trajectories for 2H-Tetrazole-5-methanamine Derivatives

Research into 2H-tetrazole-5-methanamine derivatives has followed several key trajectories, primarily driven by their potential applications in pharmaceuticals and materials science. smolecule.comchemimpex.com In medicinal chemistry, these derivatives have been investigated for a wide range of therapeutic areas, including:

Antimicrobial Agents: Many tetrazole derivatives exhibit potent antibacterial and antifungal activities. smolecule.comnih.govresearchgate.net

Anticancer Agents: The tetrazole scaffold is present in several anticancer drug candidates due to its ability to interact with various biological targets. nih.govresearchgate.netresearchgate.net

Anti-inflammatory Agents: Derivatives of tetrazole have shown promise as anti-inflammatory agents. smolecule.comresearchgate.netresearchgate.net

Antiviral and Antimalarial Activity: Research has also explored the potential of these compounds in combating viral and malarial infections. nih.govresearchgate.netresearchgate.net

In the field of materials science, the focus has been on the energetic properties of tetrazole derivatives. smolecule.comnih.gov The high nitrogen content and thermal stability of certain tetrazole compounds make them suitable for applications in pyrotechnics and as gas-generating agents. smolecule.comnih.gov

Scope and Objectives of Academic Inquiry on 2H-Tetrazole-5-methanamine, 2-ethyl-

While specific research on 2H-Tetrazole-5-methanamine, 2-ethyl- is not extensively documented in publicly available literature, the academic inquiry into this compound can be inferred from the broader research on 2,5-disubstituted tetrazoles. The primary objectives of such research would likely include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to obtain 2H-Tetrazole-5-methanamine, 2-ethyl- and its derivatives. organic-chemistry.org This includes detailed structural elucidation using techniques like NMR and mass spectrometry. nih.gov

Exploration of Biological Activity: Screening the compound and its derivatives for various pharmacological activities, building on the known bioactivity of the tetrazole-methanamine core. chemimpex.com

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the ethyl group or the methanamine moiety affect the biological activity, aiming to optimize the compound for a specific therapeutic target. acs.org

Physicochemical Property Evaluation: Determining key properties such as solubility, stability, and lipophilicity to assess its drug-likeness or suitability for material applications.

Data Tables

Table 1: General Properties of Related Tetrazole Compounds

| Property | Information | Supporting Evidence |

| Molecular Formula | C4H9N5 | Inferred from the name "2H-Tetrazole-5-methanamine, 2-ethyl-" |

| IUPAC Name | (2-ethyl-2H-tetrazol-5-yl)methanamine | Systematically derived name |

| General Class | 2,5-disubstituted tetrazole | Based on the substitution pattern on the tetrazole ring. researchgate.net |

| Key Functional Groups | Tetrazole ring, primary amine | Core structural components |

Table 2: Potential Research Applications of 2H-Tetrazole-5-methanamine, 2-ethyl-

| Research Area | Rationale | Supporting Evidence |

| Medicinal Chemistry | The tetrazole ring is a well-established pharmacophore with diverse biological activities. The methanamine group allows for further derivatization to explore structure-activity relationships. | nih.govresearchgate.netresearchgate.net |

| Materials Science | High nitrogen content of the tetrazole ring suggests potential as an energetic material or a precursor for nitrogen-rich polymers. | smolecule.comnih.govacs.org |

| Agrochemicals | Some tetrazole derivatives have been investigated for their potential use as herbicides or fungicides. | smolecule.comchemimpex.com |

| Synthetic Chemistry | Can serve as a versatile building block for the synthesis of more complex heterocyclic systems. | smolecule.comorganic-chemistry.org |

Properties

IUPAC Name |

(2-ethyltetrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-2-9-7-4(3-5)6-8-9/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECYSIGVSIVVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2h Tetrazole 5 Methanamine, 2 Ethyl and Its Analogues

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide complementary information that, when combined, allows for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and proton frameworks. In the analysis of 2-substituted-2H-tetrazole derivatives, ¹H and ¹³C NMR provide characteristic signals that confirm the presence and connectivity of the ethyl, methanamine, and tetrazole moieties.

For analogues of 2H-Tetrazole-5-methanamine, 2-ethyl-, the ¹H NMR spectrum is expected to show a triplet-quartet pattern for the N-ethyl group, typically with the CH₂ quartet appearing further downfield due to the deshielding effect of the adjacent nitrogen atom. The protons of the methanamine (CH₂-NH₂) group would likely appear as a singlet, integrating to two protons. The amine protons themselves often present as a broad singlet.

In the ¹³C NMR spectrum, the carbon atom of the tetrazole ring (C5) is particularly characteristic, appearing in the downfield region around 165 ppm. nih.gov The carbons of the 2-ethyl group and the 5-methanamine group will resonate in the aliphatic region of the spectrum. Studies on various 5-substituted tetrazole derivatives have confirmed these general spectral features. nih.govekb.eg For instance, in a series of valsartan (B143634) derivatives containing a 2H-tetrazole ring, the chemical shifts for protons and carbons of the substituents on the tetrazole ring were extensively characterized, supporting the assignments for similar structures. nih.gov

It is also important to note that 5-substituted tetrazoles can exist in tautomeric forms (1H and 2H). While the 2H-tautomer is generally more stable in the gas phase, both forms can coexist in solution, which can sometimes be observed by NMR spectroscopy. nih.gov

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for Tetrazole Analogues

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2H-Tetrazole-5-methanamine, 2-ethyl-, the IR spectrum provides clear evidence for its key structural features.

The primary amine (NH₂) group is identified by a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. The aliphatic C-H bonds of the ethyl and methanamine groups exhibit stretching vibrations typically between 2850 and 3000 cm⁻¹. The most diagnostic signals for the tetrazole ring are its ring stretching and vibration modes. Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of C=N and N=N stretching vibrations within the heterocyclic ring. Furthermore, specific vibrations of the tetrazole ring skeleton are often observed in the fingerprint region, between 1000 and 1300 cm⁻¹. nih.govnih.gov Studies on valsartan and its derivatives, which contain a substituted 2H-tetrazole ring, have reported C=N stretching vibrations around 1656 cm⁻¹ and C-N stretching near 1276 cm⁻¹. nih.gov

Table 2: Key Infrared Absorption Frequencies for Tetrazole Analogues

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.

In electron ionization (EI) mass spectrometry, the spectrum of a tetrazole derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of tetrazoles is highly characteristic. nih.gov A common fragmentation pathway for 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂), which is a stable neutral fragment. lifesciencesite.com For 2,5-disubstituted tetrazoles, fragmentation can also occur at the substituent bonds. For 2H-Tetrazole-5-methanamine, 2-ethyl-, one would expect cleavage of the C-C bond in the ethyl group (alpha-cleavage) or cleavage at the bond connecting the methanamine group to the tetrazole ring. libretexts.org

Electrospray ionization (ESI) is a softer ionization technique. For 5-substituted 1H-tetrazoles, studies have shown that under positive-ion ESI-MS, a characteristic fragmentation is the loss of hydrazoic acid (HN₃), whereas under negative-ion mode, the loss of N₂ is predominant. lifesciencesite.com For the analogue 5-Amino-2-methyl-2H-tetrazole (molecular weight 99.09 g/mol ), the EI mass spectrum shows a prominent molecular ion peak at m/z 99. nist.govnih.gov

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Tetrazoles

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) Studies on 2H-Tetrazole-5-methanamine Frameworks

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. Analysis of 2,5-disubstituted tetrazole analogues has confirmed the key structural features of the 2H-tetrazole ring. nih.gov

SC-XRD studies reveal that the 2H-tetrazole ring is a planar, aromatic system. nih.gov This planarity is a key aspect of its conformational analysis. The technique precisely measures the bond lengths and angles within the ring, confirming its heterocyclic nature. For substituted tetrazoles, SC-XRD also determines the conformation of the substituents relative to the ring. For example, in 2-substituted-5-aryl-2H-tetrazoles, the dihedral angle between the plane of the tetrazole ring and the aryl ring can be determined, providing insight into potential π-π conjugation. nih.gov

Furthermore, crystallographic data illuminates the intermolecular interactions that dictate the crystal packing, such as hydrogen bonding. In the crystal structure of aminotetrazole analogues, hydrogen bonds are often observed between the amine N-H protons and the nitrogen atoms of the tetrazole ring of an adjacent molecule, forming extended networks. nih.gov These interactions are crucial for understanding the supramolecular chemistry and physical properties of these compounds.

Table 4: Mentioned Compounds

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture and crystal packing of 2H-tetrazole-5-methanamine, 2-ethyl- and its analogues are dictated by a network of non-covalent interactions. While a specific crystallographic study for 2H-tetrazole-5-methanamine, 2-ethyl- is not publicly available, extensive data from related 5-aminotetrazole derivatives provide significant insight into the expected intermolecular forces that govern their solid-state structures. researchgate.netnih.gov

Hydrogen bonding is the predominant force in the crystal lattice of tetrazoles containing amino functionalities. The primary amine of the methanamine group and the nitrogen atoms of the tetrazole ring act as effective hydrogen bond donors and acceptors, respectively. In the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, a close analogue, molecules are linked into a three-dimensional structure through a combination of N—H⋯N, N—H⋯O, and O—H⋯O hydrogen bonds. nih.gov This suggests that in the solid state, 2H-Tetrazole-5-methanamine, 2-ethyl- would likely form extensive hydrogen-bonded networks, with the aminomethyl group's N-H bonds interacting with the electron-rich nitrogen atoms of the tetrazole rings of adjacent molecules.

Furthermore, π-π stacking interactions between the aromatic tetrazole rings are a common feature in the crystal packing of these heterocycles. nih.gov The arrangement of molecules in the crystal lattice of substituted 2H-tetrazole polymorphs has been shown to be heavily influenced by these π-stacking interactions, which dictate the orientation and interatomic distances between adjacent molecules. researchgate.net The interplay of these varied intermolecular forces results in a densely packed and stable crystalline solid.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (tetrazole ring) | Primary structure-directing force, forms chains and sheets. nih.gov |

| Hydrogen Bond | N-H (1H-tautomer) | N (tetrazole ring) | Key interaction in 1H-tetrazole derivatives. nih.gov |

| π-π Stacking | Tetrazole Ring | Tetrazole Ring | Contributes to dense packing and stability. researchgate.net |

| Weak C-H···N Interaction | C-H (alkyl/methylene) | N (tetrazole ring) | Secondary interaction, fine-tunes molecular arrangement. mdpi.com |

Tautomerism and Isomerism in 2H-Tetrazole-5-methanamine Systems

5-Substituted tetrazoles that possess a hydrogen atom on a ring nitrogen, such as 5-(aminomethyl)tetrazole, inherently exhibit prototropic tautomerism. This phenomenon involves the migration of a proton between two different nitrogen atoms of the tetrazole ring, leading to an equilibrium between the 1H- and 2H-tautomeric forms. researchgate.netthieme-connect.com These two tautomers possess distinct chemical and physicochemical properties. researchgate.net

The relative stability of these tautomers is highly dependent on the physical state and the surrounding environment. nih.gov Theoretical and experimental studies have consistently shown that for most 5-substituted tetrazoles, the 2H-tautomer is the more stable form in the gas phase. nih.govmdpi.com Conversely, the 1H-tautomer is generally the predominant form in polar solutions and in the neat crystalline solid state. nih.gov This preference is attributed to the different dipole moments and solvation capabilities of the two isomers.

In the case of 5-(aminomethyl)tetrazole, the parent compound for the N-ethyl derivative, this tautomeric equilibrium has practical implications for its reactivity. A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole showed that the reaction yielded a mixture of two regioisomers, the 1,5-disubstituted and 2,5-disubstituted products. mdpi.com The final product ratio was approximately 55% of the 2,5-disubstituted isomer and 45% of the 1,5-disubstituted isomer, suggesting a slight predominance of the 2H-tautomer in the reaction conditions, which influences the nucleophilicity of the ring nitrogens. mdpi.com

| Phase/Environment | Predominant Tautomer | Reason |

|---|---|---|

| Gas Phase | 2H-Tautomer | Inherent electronic stability. nih.govmdpi.com |

| Polar Solution | 1H-Tautomer | Greater dipole moment and better solvation. nih.gov |

| Solid State (Crystalline) | 1H-Tautomer | Favorable intermolecular interactions (e.g., hydrogen bonding). nih.govwikipedia.org |

The position of the tautomeric equilibrium between the 1H and 2H forms is not static and can be significantly influenced by the electronic nature of the substituents on the tetrazole ring. Both the substituent at the C5 position and, in disubstituted systems, the substituent on a ring nitrogen, modulate the electron density and aromaticity of the ring, thereby altering the relative stability of the two tautomers. ijsr.net

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert different effects. For instance, in a study of azido triazoles, the presence of an amino group (an EDG) was found to facilitate the 1H/2H tautomerization process, whereas a nitro group (an EWG) had the opposite effect. rsc.org In the context of 2H-Tetrazole-5-methanamine, 2-ethyl-, the C5-methanamine group (-CH₂NH₂) acts as a weak electron-donating group, which influences the charge distribution in the ring.

Conformational Landscape and Dynamic Studies of 2H-Tetrazole-5-methanamine Derivatives

The conformational flexibility of 2H-Tetrazole-5-methanamine, 2-ethyl- arises from the rotation around single bonds, primarily the N2-C(ethyl) bond and the C5-C(methanamine) bond. These rotations give rise to different spatial arrangements of the substituents relative to the planar tetrazole ring, known as conformers or rotamers.

Dynamic studies on analogous systems reveal that the energy barriers to these rotations can be significant enough to be observed by techniques like NMR spectroscopy. For example, in related N-methyl substituted heterocyclic systems, the rotation around bonds connecting substituents to the ring can be slow on the NMR timescale at room temperature, leading to broadened signals or the appearance of multiple distinct signals for the same chemical group. mdpi.com This indicates that different conformers are populated and interconvert at a measurable rate.

In the case of 2H-Tetrazole-5-methanamine, 2-ethyl-, rotation of the ethyl group around the N2-C bond can place the terminal methyl group in different spatial environments relative to the ring. Similarly, rotation around the C5-CH₂ bond will alter the orientation of the amino group. The preferred conformations will be those that minimize steric hindrance and optimize any potential weak intramolecular interactions, such as C-H···N hydrogen bonds. sapub.org The crystal structure of a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, showed disorder in the ethyl group due to rotation around a C-C bond, indicating multiple conformations can co-exist even in the solid state. nih.gov Computational methods, such as DFT, are often used to generate a potential energy surface by calculating the energy of the molecule as a function of specific torsion angles, thereby identifying the most stable, low-energy conformers. mdpi.com

| Rotational Axis | Description | Potential Consequences |

|---|---|---|

| N2—C(ethyl) | Rotation of the N-ethyl substituent. | Results in different orientations of the ethyl group relative to the plane of the tetrazole ring. Can influence crystal packing and steric accessibility. nih.gov |

| C5—C(methanamine) | Rotation of the C-methanamine substituent. | Alters the spatial position of the -NH₂ group, affecting its ability to participate in inter- and intramolecular hydrogen bonding. |

| C(ethyl)—C(methyl) | Rotation of the terminal methyl group. | Generally a low energy barrier, leading to rapid rotation (staggered vs. eclipsed conformers). |

Compound Index

| Compound Name |

|---|

| 2H-Tetrazole-5-methanamine, 2-ethyl- |

| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol |

| 5-(aminomethyl)tetrazole |

| N-benzoyl 5-(aminomethyl)tetrazole |

| ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate |

Reactivity Profiles and Mechanistic Insights into 2h Tetrazole 5 Methanamine, 2 Ethyl

Electrophilic and Nucleophilic Reactions of the Tetrazole Ring

Oxidation Reactions and Selective Functionalization

The tetrazole ring is known for its remarkable stability towards oxidizing agents due to its high ionization potential and low HOMO values. researchgate.net Direct oxidation of the tetrazole core in compounds like 2H-Tetrazole-5-methanamine, 2-ethyl- is generally not a facile process under standard laboratory conditions. This stability is a key feature that allows for a wide range of chemical manipulations on its substituents without affecting the core heterocyclic structure.

However, selective functionalization can be achieved through photochemical activation. 2,5-Disubstituted tetrazoles, upon irradiation with UV light, can undergo a ring-cleavage reaction to extrude a molecule of nitrogen (N₂). nih.gov This process generates a highly reactive intermediate known as a nitrilimine. The nitrilimine is a 1,3-dipole that can readily participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This "photoclick" reaction provides a powerful method for the selective functionalization of tetrazole-containing molecules, leading to the formation of pyrazole or pyrazoline rings. researchgate.net The reaction is initiated by the photo-induced cleavage of the N2–N3 and N4–C5 bonds within the tetrazole ring. rsc.org

Table 1: Photochemical Functionalization of 2,5-Disubstituted Tetrazoles

| Reactant Type | Intermediate | Product | Reaction Type |

| 2,5-Disubstituted Tetrazole | Nitrilimine | Pyrazole/Pyrazoline | [3+2] Cycloaddition |

This light-activated strategy allows for spatio-temporal control over the reaction, making it a valuable tool in fields like chemical biology for labeling biomolecules. nih.govresearchgate.net The electronic properties of the substituents on the tetrazole can influence the efficiency of nitrilimine formation and subsequent reactions. rsc.org

Reduction Pathways and Nitrogen Content Modulation

Similar to its oxidative stability, the tetrazole ring is also highly resistant to catalytic hydrogenation and other common chemical reduction methods. acs.org This inherent stability makes it challenging to selectively reduce the tetrazole ring without affecting other functional groups in the molecule. N-benzyl groups on tetrazole rings can be removed under catalytic hydrogenation conditions, but this is a deprotection strategy rather than a reduction of the heterocyclic core itself. acs.org

Nitrogen content modulation primarily involves the complete destruction of the tetrazole ring. The most common method to achieve this is through thermal decomposition. When heated to high temperatures, 2,5-disubstituted tetrazoles undergo fragmentation, typically leading to the elimination of a molecule of nitrogen gas (N₂). acs.orgscispace.com The mechanism of this thermolysis involves the cleavage of the tetrazole ring to form intermediate species. acs.orgresearchgate.net Depending on the substituents and conditions, the fragmentation can proceed through different pathways, leading to a variety of products. acs.orgnih.gov This process is irreversible and results in the loss of the tetrazole heterocycle.

Mass spectrometry studies also reveal fragmentation pathways involving the loss of N₂ or HN₃, providing insights into the ring's stability and decomposition mechanisms under high-energy conditions. lifesciencesite.com However, these methods are destructive and not suitable for controlled synthetic transformations aimed at modulating the nitrogen content while preserving a heterocyclic structure. Reductive cleavage of N-N bonds is a known transformation for some nitrogen-containing compounds like hydrazines, but its application to the robust tetrazole ring system is not well-established. nih.govscience.gov

Functional Group Transformations on the Methanamine Moiety

The methanamine moiety (-CH₂NH₂) at the C5 position of the tetrazole ring is a versatile functional handle that allows for a wide range of chemical modifications. The primary amine is nucleophilic and can readily react with various electrophiles to form stable derivatives.

Common transformations include:

Acylation: The reaction of 2H-Tetrazole-5-methanamine, 2-ethyl- with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a standard and efficient method for introducing acyl groups. organic-chemistry.orgwhiterose.ac.uk

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base, such as triethylamine (TEA), leads to the formation of sulfonamides. scholarsresearchlibrary.com This reaction is useful for incorporating sulfonyl groups, which are prevalent in many biologically active molecules.

Alkylation: The primary amine can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary amines. nih.gov

Ugi Multicomponent Reaction: The aminomethyl tetrazole can serve as the amine component in Ugi reactions. This one-pot reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid (or in the case of the azido-Ugi reaction, hydrazoic acid) to form complex α-acetamidoacetamide derivatives. This highlights the amine's utility in building molecular complexity rapidly. nih.govnih.gov

Table 2: Representative Functional Group Transformations of the Methanamine Moiety

| Reagent Type | Functional Group Introduced | Product Class | Example Reagent |

| Acyl Chloride | Acyl | Amide | Benzoyl chloride |

| Sulfonyl Chloride | Sulfonyl | Sulfonamide | p-Toluenesulfonyl chloride |

| Aldehyde/Reducing Agent | Alkyl | Secondary Amine | Benzaldehyde/NaBH₃CN |

| Chloroformate | Carbamate | Carbamate | 2,2,2-Trichloroethyl chloroformate scholarsresearchlibrary.com |

| Isocyanide/Aldehyde/Acid | α-Acetamidoacetamide | Ugi Product | tert-Butyl isocyanide / Benzaldehyde / Acetic Acid |

These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies, where the tetrazole core acts as a stable scaffold.

Mechanistic Studies of Key Reactions Involving 2H-Tetrazole-5-methanamine Derivatives

Mechanistic studies provide fundamental insights into the reactivity of 2H-tetrazole-5-methanamine derivatives. Key reactions include thermal/photochemical decomposition and transformations involving the methanamine side chain.

Mechanism of Photochemical Decomposition: The photolysis of 2,5-disubstituted tetrazoles has been investigated through computational studies. acs.org The process is initiated by UV light absorption, promoting the molecule to an excited state (S₁). In this excited state, the tetrazole ring becomes unstable and undergoes sequential cleavage of the N2–N3 and N4–C5 bonds. This fragmentation results in the extrusion of a stable nitrogen molecule (N₂) and the formation of a transient, high-energy nitrilimine intermediate.

Step 1 (Photoexcitation): 2,5-R,R'-Tetrazole + hν → [2,5-R,R'-Tetrazole]*

Step 2 (N₂ Extrusion): [2,5-R,R'-Tetrazole]* → R-C≡N⁺-N⁻-R' + N₂

Step 3 (Trapping): The nitrilimine intermediate is then trapped by a suitable reactant, for example, in a [3+2] cycloaddition reaction. rsc.org

Mechanism of Thermal Decomposition: Thermal decomposition also leads to the fragmentation of the tetrazole ring, but the mechanism can be more complex and may differ from photolysis. acs.org For 2,5-disubstituted tetrazoles, the primary pathway is believed to be the elimination of N₂, similar to the photochemical process, to form a nitrilimine. acs.org However, alternative pathways involving the formation of azides can also occur, depending on the substituents. scispace.comresearchgate.net Kinetic studies show that the stability of the tetrazole ring and the mechanism of its fragmentation can vary with temperature. acs.org

Mechanism of Ugi-type Reactions: The participation of the methanamine moiety in Ugi-type reactions follows a well-established mechanistic pathway. A plausible mechanism for a reaction involving an aminomethyl tetrazole, an aldehyde, an isocyanide, and a sulfinic acid (as a carboxylic acid surrogate) has been proposed: nih.gov

Step 1 (Imine Formation): The primary amine of the aminomethyl tetrazole condenses with an aldehyde to form an imine (Schiff base), with the loss of a water molecule.

Step 2 (Protonation): The acid protonates the imine, forming a reactive iminium ion.

Step 3 (Nucleophilic Attack): The nucleophilic isocyanide attacks the electrophilic carbon of the iminium ion, forming a nitrilium ion intermediate.

Step 4 (Trapping and Rearrangement): The conjugate base of the acid (e.g., a sulfinate anion) attacks the nitrilium ion. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable α-acylamino amide product.

This sequence showcases how the nucleophilicity of the methanamine group is harnessed to construct more complex molecular architectures in a highly convergent, one-pot process.

Computational and Theoretical Chemistry Studies on 2h Tetrazole 5 Methanamine, 2 Ethyl

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemistry used to elucidate the electronic structure of molecules. aps.orgaps.org Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density. researchgate.net These approaches are frequently applied to tetrazole derivatives to understand their fundamental chemical properties. nih.govuc.pt

For 2H-Tetrazole-5-methanamine, 2-ethyl-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to investigate its electronic characteristics. uc.pt Such studies reveal details about charge distribution, with calculations on similar structures showing that the exocyclic sulfur atom in a tetrazole-thione, for example, carries the largest negative charge, making it a likely site for protonation or coordination with metal ions. researchgate.net

A primary application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as its optimized geometry. For tetrazole derivatives, these calculations help establish key structural parameters like bond lengths and angles. nih.gov The tetrazole ring itself is a planar, electron-rich system. researchgate.net

Computational studies on related compounds, such as 2-methyl-2H-tetrazol-5-amine, have shown that the tetrazole ring is nearly planar. uc.pt The stability of different tautomers is a key aspect of tetrazole chemistry. In the gaseous phase, the 2H-tautomer is generally more stable, while the 1H-tautomer can be favored in polar solvents. uc.ptnih.gov Energetic stability can be evaluated by comparing the computed total energies of different isomers or conformers. For instance, studies on bistetrazoles involve calculating enthalpies of formation to predict their energetic performance. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a 2,5-disubstituted Tetrazole Ring This table presents typical bond length and angle values for 2,5-disubstituted tetrazoles, derived from computational studies on analogous structures. nih.gov

| Parameter | Average Value (Å or °) | Description |

|---|---|---|

| R¹–N Distance | 1.47 Å | Distance of the substituent at the N2 position from the ring nitrogen. |

| R²–C Distance | 1.46 Å | Distance of the substituent at the C5 position from the ring carbon. |

| R¹–N–N Angle | 123.1° | Bond angle involving the N2 substituent. |

| N-N-N Angle | ~105-110° | Internal bond angles within the tetrazole ring. |

| N-C-N Angle | ~108-112° | Internal bond angles within the tetrazole ring. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For tetrazole derivatives, DFT calculations are used to determine the energies of these orbitals. nih.govresearchgate.net This analysis helps in predicting how the molecule will interact in chemical reactions. imperial.ac.uk

Table 2: Example FMO Data from DFT Calculations on a Tetrazole Derivative This table shows representative HOMO-LUMO energy values and the resulting energy gap, which are key outputs of FMO analysis. researchgate.netresearchgate.net

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -7.25 | Indicates electron-donating capability. |

| LUMO | -2.44 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.81 | Predicts chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. sciopen.com These simulations are invaluable for exploring the conformational landscape of flexible molecules like 2H-Tetrazole-5-methanamine, 2-ethyl-, which has a rotatable ethyl group and a methanamine side chain. MD allows for conformational sampling, which is crucial for understanding how a molecule behaves in different environments, particularly in solution. grantome.com

Enhanced sampling techniques, such as Gaussian-accelerated molecular dynamics (GaMD), can be applied to overcome the time-scale limitations of standard MD, allowing for the observation of slower processes like large conformational changes or ligand binding and unbinding. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), these simulations can explicitly model solvent effects, providing insight into how the solvent influences the molecule's preferred shape and dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Tetrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comnih.gov For tetrazole derivatives, QSAR studies are used to predict the activity of new, unsynthesized compounds based on models built from existing experimental data. nih.govresearchgate.net

The process involves calculating a set of numerical descriptors for each molecule in a dataset. walisongo.ac.id These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity (log P), and electronic properties (e.g., atomic charges, dipole moment). walisongo.ac.id A mathematical model is then developed using techniques like multi-linear regression (MLR) to correlate these descriptors with the observed activity. nih.gov The resulting QSAR equation can highlight which structural features are most important for activity, guiding the design of more potent analogues. nih.gov

Molecular Docking and Ligand-Target Interactions for 2H-Tetrazole-5-methanamine Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). uobaghdad.edu.iq This method is widely used in drug discovery to understand and predict how compounds like tetrazole derivatives interact with biological targets. nih.govnih.govnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for many different positions and orientations. kashanu.ac.ir

The tetrazole ring is a key pharmacophore in many drugs, often acting as a bioisostere for the carboxylic acid group, which allows it to form crucial interactions with receptor active sites. nih.govresearchgate.net Docking studies on tetrazole analogues have revealed key interactions, such as hydrogen bonds between the nitrogen atoms of the tetrazole ring and amino acid residues like asparagine, or pi-stacking interactions with aromatic residues. uobaghdad.edu.iqmdpi.com

A primary goal of molecular docking is to predict the specific three-dimensional arrangement (the binding mode) and the strength of the interaction (the binding affinity) between a ligand and its target protein. nih.govchemrxiv.org The binding affinity is typically estimated using a scoring function, which calculates a score or energy value (e.g., in kcal/mol). A more negative score generally indicates a more stable protein-ligand complex and stronger binding affinity. nih.gov

For analogues of 2H-Tetrazole-5-methanamine, docking studies can predict how the compound fits into a target's active site. smolecule.com The results can show, for example, that the tetrazole ring forms hydrogen bonds with specific amino acids, while the ethyl group might fit into a hydrophobic pocket. ajgreenchem.com These predictions are crucial for understanding the structural basis of a compound's activity and for guiding lead optimization in drug design. biorxiv.org

Table 3: Representative Molecular Docking Results for Tetrazole Derivatives This table provides example docking scores and key interacting residues for different tetrazole compounds docked into a protein active site, illustrating the type of data generated from such studies. uobaghdad.edu.iqnih.govajgreenchem.com

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tetrazole Analogue A | DNA Gyrase | -6.727 | ASN46, ILE78 |

| Tetrazole Analogue B | DHFR | -7.8 | - |

| Tetrazole Analogue C | CYP51 | -8.743 | Heme, ARG249, MET207 |

| Tetrazole Analogue D | CSNK2A1 | -6.621 | ILE174 |

Elucidation of Molecular Recognition Principles

Computational and theoretical chemistry studies focused specifically on the elucidation of molecular recognition principles for 2H-Tetrazole-5-methanamine, 2-ethyl- are not extensively available in the public domain. While research exists on the broader class of tetrazole derivatives, detailed investigations into the specific intermolecular interactions and binding modes of this particular compound are limited.

However, general principles derived from computational studies on structurally related tetrazole compounds can provide insights into its potential molecular recognition behavior. Tetrazoles are known bioisosteres of carboxylic acids and amides, a property that often governs their molecular interactions. nih.gov The tetrazole ring, with its high nitrogen content, is capable of participating in various non-covalent interactions that are crucial for molecular recognition.

Molecular docking and quantum chemical calculations are powerful tools for studying these interactions. For instance, molecular docking studies on other tetrazole derivatives have been used to determine their binding modes within the active sites of proteins. dovepress.comresearchgate.net These studies often reveal key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to the binding affinity.

In the case of 2H-Tetrazole-5-methanamine, 2-ethyl-, the tetrazole ring itself can act as a hydrogen bond acceptor through its nitrogen atoms. The exocyclic amine group introduces a primary site for hydrogen bond donation. The ethyl group attached to the tetrazole nitrogen at position 2 (N2) contributes to the molecule's hydrophobicity and can engage in van der Waals interactions within a receptor's binding pocket.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to study the molecular structure and electronic properties of related tetrazoles, like 2-methyl-2H-tetrazol-5-amine. uc.pt Such calculations can determine the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is vital for understanding how the molecule will interact with biological targets. For example, regions with negative electrostatic potential are prone to electrophilic attack or interaction with positively charged residues in a protein.

While specific data tables for the molecular recognition of 2H-Tetrazole-5-methanamine, 2-ethyl- are not available, the table below illustrates the types of interaction data that would be generated from a typical molecular docking study of a ligand with a hypothetical protein target.

Table 1: Hypothetical Molecular Docking Interaction Data for 2H-Tetrazole-5-methanamine, 2-ethyl-

| Interacting Residue of Protein | Interaction Type | Distance (Å) | Involved Atom(s) of Ligand |

| ASP 125 | Hydrogen Bond | 2.8 | N-H (Methanamine) |

| LYS 88 | Hydrogen Bond | 3.1 | N4 (Tetrazole Ring) |

| TYR 128 | Pi-Pi Stacking | 4.5 | Tetrazole Ring |

| VAL 90 | Hydrophobic | 3.9 | Ethyl Group |

| LEU 85 | Hydrophobic | 4.2 | Ethyl Group |

This hypothetical data showcases how the different moieties of 2H-Tetrazole-5-methanamine, 2-ethyl- could contribute to its binding. The amine and tetrazole nitrogens would likely form directed hydrogen bonds, while the heterocyclic ring could engage in aromatic interactions, and the ethyl group would favor hydrophobic pockets.

Further dedicated computational studies, including molecular dynamics simulations, would be necessary to fully elucidate the dynamic behavior and specific molecular recognition principles of 2H-Tetrazole-5-methanamine, 2-ethyl- with various biological targets.

Coordination Chemistry of 2h Tetrazole 5 Methanamine, 2 Ethyl As a Ligand

Chelation Properties and Coordination Modes of Tetrazole-Methanamine Ligands

Tetrazole-methanamine ligands are effective chelating agents, capable of forming stable ring structures with a central metal atom. youtube.com The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands. The versatility of these ligands stems from the multiple available nitrogen donor atoms—four on the tetrazole ring and one on the methanamine side chain.

The primary coordination modes observed or expected for tetrazole-methanamine ligands include:

Monodentate Coordination: The ligand can bind to a metal center using a single nitrogen atom, typically the amine nitrogen or one of the tetrazole nitrogens.

Bidentate Chelation: The most common chelating behavior involves the formation of a five-membered ring by coordinating through the methanamine nitrogen and the N4 atom of the tetrazole ring. This mode is observed in related 2,5-disubstituted tetrazole complexes. nih.gov This bidentate chelation leads to the formation of stable complexes. mdpi.com

Bridging Coordination: The tetrazole ring is an excellent bridging unit. It can link two or more metal centers using different nitrogen atoms (e.g., N1 and N2, or N1 and N4), facilitating the construction of polynuclear complexes, coordination polymers, and Metal-Organic Frameworks (MOFs). morressier.comrsc.org

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the solvent, and the presence of counter-anions.

Synthesis and Characterization of Metal Complexes with 2H-Tetrazole-5-methanamine Derivatives

The synthesis of metal complexes with tetrazole-methanamine derivatives typically involves the reaction of the ligand with a suitable metal salt in a polar solvent. researchtrend.net Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) are readily synthesized. nih.govrsc.orgresearchtrend.net A general synthetic approach involves mixing a methanolic solution of the ligand with an aqueous or alcoholic solution of the desired metal salt (e.g., chlorides, sulfates, or perchlorates). The reaction mixture may be stirred at room temperature or refluxed to promote complex formation. researchtrend.net Hydrothermal synthesis is another common method used to grow single crystals suitable for X-ray diffraction analysis. rsc.org

| Magnetic Susceptibility | Determines the magnetic properties of paramagnetic complexes. | Measurement of magnetic moment helps to confirm the oxidation state and spin state of the metal center. researchtrend.net |

The hard nitrogen donor atoms of the tetrazole ring make these ligands particularly suitable for coordinating with hard f-block elements like lanthanides and actinides. morressier.comnih.gov This interaction is governed by the Hard and Soft Acids and Bases (HSAB) principle. The coordination chemistry of tetrazolate-derived ligands with these elements is of significant interest for applications such as the separation of lanthanides and actinides from nuclear waste, as the ligands can amplify the small chemical differences between these ions. morressier.comacs.org

Synthesis of these complexes typically involves the reaction of the ligand with a lanthanide or actinide salt (e.g., nitrates) in a suitable solvent. rsc.org The resulting complexes often feature high coordination numbers, which are characteristic of f-block elements. funaab.edu.ng Tetrazolate-derived ligands are ideal for this purpose due to their conjugated system, small size, and the accessible lone pairs on the nitrogen atoms. morressier.com

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Utilizing Tetrazole-Methanamine Units

The ability of tetrazole-methanamine ligands to act as bridging units is fundamental to the construction of extended supramolecular structures. researchgate.net These ligands serve as versatile building blocks for creating one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) Metal-Organic Frameworks (MOFs). ulisboa.ptrsc.org

The formation of these extended networks is driven by the coordination of multiple metal centers by the tetrazole ring. For instance, the N1 and N2 atoms can bridge two metal ions, while the N4 atom and the amine group chelate to a third, leading to complex, high-dimensional structures. The resulting MOFs can exhibit porosity and are investigated for applications in gas storage, catalysis, and as sensory materials. The hydrothermal synthesis of a cadmium(II) complex with a related bis-tetrazole ligand resulted in an open-framework material with a void volume of 66.5%. rsc.org Similarly, coordination polymers of terbium(IV) have been formed using bridging dipyridyl ligands, creating zig-zag structured assemblies. nih.govresearchgate.net

Spectroscopic and Magnetic Properties of Coordination Compounds

The spectroscopic and magnetic properties of coordination compounds derived from tetrazole-methanamine ligands provide deep insight into their electronic structure and intramolecular interactions.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: As noted in Table 1, the coordination of the ligand to a metal ion induces noticeable shifts in the IR spectrum. The N-H stretching bands of the amine group and the vibrational modes of the tetrazole ring are particularly sensitive to coordination.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, spectra are often characterized by weak d-d transitions and more intense ligand-to-metal charge transfer (LMCT) bands. For lanthanide complexes, the spectra show characteristic sharp, low-intensity peaks corresponding to f-f electronic transitions. funaab.edu.ng The semiconducting properties of some tetravalent lanthanide coordination polymers have been studied using UV-vis absorption, revealing narrow bandgaps. nih.govresearchgate.net

Magnetic Properties: The magnetic properties of these complexes are dictated by the number and arrangement of unpaired electrons on the metal centers.

Mononuclear Complexes: For paramagnetic metal ions, the magnetic moment can be calculated from susceptibility measurements, confirming the oxidation and spin state.

Polynuclear Complexes and MOFs: When metal centers are bridged by the ligand, magnetic exchange interactions can occur. These interactions can be either ferromagnetic (aligning the spins) or antiferromagnetic (pairing the spins). For example, studies on cobalt(II) and copper(II) complexes with substituted tetrazole ligands have revealed the presence of antiferromagnetic coupling between the metal ions at low temperatures. mdpi.com Similarly, weak antiferromagnetic coupling was observed in a heterobimetallic Cu(II)-Mn(II) complex bridged by acetate (B1210297) anions. nih.gov

Table 2: Example of Magnetic Properties in a Tetrazole-Based Coordination Compound

| Compound | Metal Ion | χMT value at 300 K (cm³ K mol⁻¹) | Magnetic Behavior | Reference |

|---|---|---|---|---|

| [Co(L)₂(H₂O)₂]·2H₂O (L = a substituted tetrazole) | Co(II) | 2.70 | Antiferromagnetic coupling | mdpi.com |

| [Cu(L)₂(H₂O)₂]·2H₂O (L = a substituted tetrazole) | Cu(II) | N/A | Strong antiferromagnetic coupling | mdpi.com |

| [Cu₂MnL₂(OAc)₆] (L = 2-t-butyl-5-(2-pyridyl)-2H-tetrazole) | Cu(II), Mn(II) | N/A | Weak antiferromagnetic coupling | nih.gov |

Applications and Advanced Research Directions for 2h Tetrazole 5 Methanamine, 2 Ethyl Derivatives

Research in High-Nitrogen Materials and Energetic Applications

Derivatives of 2H-Tetrazole-5-methanamine, 2-ethyl- are of significant interest in the field of high-energy density materials (HEDMs). researchgate.net The tetrazole ring itself is a key component in many energetic compounds due to its high nitrogen content (80% by mass in the ring alone), high positive enthalpy of formation, and the generation of a large volume of environmentally benign nitrogen gas upon decomposition. nih.govresearchgate.netgoogle.com

The design of new, powerful, and stable energetic materials based on tetrazole scaffolds follows several key principles. The primary goal is to create molecules that balance high detonation performance with acceptable levels of thermal stability and mechanical sensitivity. rsc.org

High Nitrogen Content: The fundamental advantage of the tetrazole ring is its high nitrogen content, which contributes significantly to the heat of formation and the energy released during detonation. mdpi.com The backbone of many advanced energetic materials is composed of high-nitrogen heterocycles. researchgate.net

Introduction of Energetic Groups: The performance of tetrazole-based compounds can be enhanced by attaching specific energetic functional groups (toxophores). Common groups include nitro (-NO₂), nitramino (-NHNO₂), and amino (-NH₂). mdpi.com For a scaffold like 2H-Tetrazole-5-methanamine, 2-ethyl-, the existing methanamine group could be further functionalized, for instance, through nitration.

Oxygen Balance: Introducing oxygen-rich groups like nitro (-NO₂) or hydroxyl (-OH) can improve the oxygen balance of the molecule. google.comacs.org A better oxygen balance allows for more complete combustion to stable products like CO₂, H₂O, and N₂, thereby increasing the energy output. The introduction of a hydroxyl group can also increase intermolecular forces, which may reduce mechanical sensitivity. google.com

Molecular Structure and Symmetry: Creating larger, symmetrical, or conjugated systems can enhance molecular stability. rsc.orgmdpi.com Linking multiple tetrazole rings or combining them with other heterocyclic systems like triazoles can lead to materials with superior detonation performance and thermal stability. rsc.org The planarity of such systems can facilitate extensive hydrogen bond networks, further increasing stability. rsc.org

Density: Higher crystal density is a critical factor for improving detonation velocity and pressure. The introduction of dense functional groups and the promotion of efficient crystal packing are key design strategies. google.comacs.org

The table below summarizes the impact of different substituents on the properties of energetic tetrazole derivatives, which can be applied to the 2H-Tetrazole-5-methanamine, 2-ethyl- scaffold.

| Substituent Group | Effect on Property | Rationale |

| -NO₂ (Nitro) | Increases density, oxygen balance, and detonation performance. acs.org | Adds mass and oxygen efficiently. Highly energetic group. |

| -NH₂ (Amino) | Can enhance planarity and hydrogen bonding, improving stability. rsc.org | Participates in intermolecular interactions. |

| -OH (Hydroxyl) | Improves oxygen balance; can reduce mechanical sensitivity. google.comcdnsciencepub.com | Increases intermolecular forces and hydrogen bonding potential. |

| -N₃ (Azido) | Significantly increases nitrogen content and heat of formation. | Inherently high-energy group. |

Thermal stability is a crucial property for the practical application of energetic materials, ensuring safety during storage and handling. Tetrazole derivatives are known for combining high energetic character with sufficient thermal stability. researchgate.net Research shows that some advanced materials incorporating tetrazole rings exhibit decomposition temperatures exceeding 260-300 °C. rsc.orgresearchgate.net

The energy release mechanism for tetrazole-based compounds is dominated by the exothermic decomposition of the heterocyclic ring, which liberates large quantities of N₂ gas. For instance, the decomposition of 5-(trinitromethyl)-2H-tetrazole is explosive upon heating. researchgate.netnih.gov The stability of the 2H-tetrazole isomer is a significant factor, and its derivatives are actively studied. researchgate.net The ethyl group in 2-ethyl-2H-tetrazole-5-methanamine would influence the thermal stability, and its decomposition would contribute to the gaseous products.

Detailed thermal analysis, often conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is used to determine the decomposition temperatures and kinetic parameters of these materials. rsc.org

The following table presents thermal stability data for selected high-nitrogen compounds, illustrating the range of stabilities achievable with heterocyclic structures.

| Compound | Decomposition Temp (Td) | Key Structural Feature |

| H₂ABTT (2-amino-4,5-bis(tetrazole-5-yl)-1,2,3-triazole) | 303 °C colab.ws | N-amino group on a triazole-tetrazole system. colab.ws |

| H₄TTP (2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine) | 260 °C researchgate.net | Multiple tetrazole rings on a pyrazine (B50134) core. researchgate.net |

| TNTH (N-(1H-tetrazole-5-yl)nitro(1H-tetrazole-5-yl)hydrazone) | 209 °C nih.gov | Hydrazone link between tetrazole rings. nih.gov |

Advanced Functional Materials Based on 2H-Tetrazole-5-methanamine Scaffolds

Beyond energetic applications, the 2H-Tetrazole-5-methanamine, 2-ethyl- structure serves as a building block for other advanced materials.

The electronic properties of the tetrazole ring make its derivatives candidates for photo- and electroactive materials. Theoretical studies using density functional theory (DFT) show that the tetrazole ring possesses regions of high electrostatic potential, particularly negative potential around the nitrogen atoms. mdpi.com This charge distribution is fundamental to how the molecule interacts with electric fields and other charged species, making it a point of interest for designing materials with specific electronic or optical responses. The functionalization at the 2- and 5-positions, as seen in 2H-Tetrazole-5-methanamine, 2-ethyl-, allows for the tuning of these electronic properties.

Tetrazole derivatives can be incorporated into polymers to create materials with unique characteristics. Poly(5-vinyltetrazole) and its derivatives are examples of such polymers. researchgate.net Research has demonstrated the alkylation of poly(5-vinyltetrazole), including methylation, to produce binders for propellant and explosive compositions. researchgate.net Following this principle, a polymer incorporating the 2-ethyl-5-methanamine tetrazole moiety could be synthesized. Such polymers can form flexible, elastic films and exhibit complete miscibility when blended with other polymeric binders like poly(3-nitratomethyl-3-methyl oxetane). researchgate.net

Furthermore, tetrazole-based ligands are used to construct coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials can exhibit high thermal stability, with decomposition temperatures reaching 250 °C after dehydration. rsc.org The methanamine group on the 2H-Tetrazole-5-methanamine, 2-ethyl- scaffold provides a coordination site for metal ions, opening possibilities for creating novel coordination polymers with tailored properties.

Catalytic Roles of 2H-Tetrazole-5-methanamine Derivatives

The chemical reactivity of the tetrazole ring and its substituents allows its derivatives to play roles in catalysis. The ability of the tetrazole moiety to form stable complexes with metal ions is a key feature, suggesting applications in coordination chemistry and catalysis. chemimpex.com For example, copper complexes with tetrazole derivatives have been used to catalyze the synthesis of other substituted tetrazoles. researchgate.net

Additionally, tetrazole derivatives have been investigated for their ability to act as enzyme inhibitors, which is a critical function in medicinal chemistry. nih.gov Urease, for example, is an enzyme whose hydrolysis activity can be modulated by tetrazole-containing molecules. nih.gov While this research often focuses on therapeutic applications, it underscores the fundamental ability of the tetrazole scaffold to interact with and modulate the active sites of biological catalysts. The 2H-Tetrazole-5-methanamine, 2-ethyl- structure, with its potential for hydrogen bonding and metal coordination, represents a viable scaffold for designing new catalysts or enzyme inhibitors.

Compound Names Table

| Abbreviation / Common Name | Full Chemical Name |

| H₂ABTT | 2-amino-4,5-bis(tetrazole-5-yl)-1,2,3-triazole |

| H₄TTP | 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine |

| TNTH | N-(1H-tetrazole-5-yl)nitro(1H-tetrazole-5-yl)hydrazone hydrate |

| H₃tta | 5,5′,5″-tris(tetrazolyl)amine |

| HTNTz | 5-(trinitromethyl)-2H-tetrazole |

| NMT | 5-nitromethyl-1H-tetrazole |

| Poly(5-vinyltetrazole) | Poly(5-vinyltetrazole) |

| Poly(3-nitratomethyl-3-methyl oxetane) | Poly(3-nitratomethyl-3-methyl oxetane) |

| Valsartan (B143634) | 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid |

| Urease | Urease |

Organocatalysis and Metal-Free Catalysis

Derivatives of tetrazole-methanamine have emerged as effective organocatalysts, leveraging the structural features of the tetrazole ring to facilitate asymmetric reactions. The tetrazole moiety, particularly when combined with a chiral scaffold like proline, can act as a superior alternative to traditional catalysts.

Research has shown that proline-tetrazole derivatives can catalyze asymmetric aldol, Mannich, and nitro-Michael reactions with high efficiency and enantioselectivity. taylorfrancis.comelectrochemsci.org These catalysts offer advantages over L-proline, such as improved solubility in common organic solvents and the ability to operate at lower catalyst loadings. electrochemsci.org For instance, in the asymmetric Mannich-type reaction, a tetrazole-based organocatalyst demonstrated rapid reaction times and versatility in non-polar solvents. electrochemsci.org

Furthermore, tetrazole derivatives have been investigated in metal-free electrocatalysis. Nitrogen-containing carbon nanotubes prepared from tetrazole precursors have shown high catalytic activity for the oxygen reduction reaction (ORR) in alkaline media, presenting a viable alternative to conventional platinum-based catalysts in fuel cells. iust.ac.ir

Table 1: Performance of Tetrazole-Based Organocatalysts in Asymmetric Reactions

| Reaction Type | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Mannich Reaction | Proline-Tetrazole Hybrid | Greater versatility in non-polar solvents, reduced loading | electrochemsci.org |

| Nitro-Michael Reaction | 5-pyrrolidin-2-yl-1H-tetrazole | Superior enantioselectivities in alcoholic solvents | electrochemsci.org |

Ligands in Metal-Catalyzed Reactions

The four nitrogen atoms of the tetrazole ring provide multiple coordination sites, making tetrazole derivatives excellent ligands for a variety of metal ions. This property is extensively used in the construction of coordination complexes and metal-organic frameworks (MOFs) with catalytic applications.

Bifunctional ligands incorporating both a tetrazole ring and a carboxylate group have been used to synthesize cobalt (Co) and nickel (Ni) coordination complexes. snu.ac.kr These complexes have demonstrated significant catalytic activity in the oxidation of 2,6-di-tert-butylphenol, highlighting how the coordination environment created by the tetrazole ligand plays a crucial role in the catalytic performance. snu.ac.kr The ability of 5-substituted tetrazoles to act as building blocks allows for the tuning of the properties and performance of such catalytic complexes. snu.ac.kr

Additionally, copper-catalyzed reactions have utilized tetrazole derivatives. A simple and green method for synthesizing 2,5-disubstituted tetrazoles involves the direct coupling of N-H free tetrazoles with boronic acids, catalyzed by copper(I) oxide (Cu₂O) under an oxygen atmosphere. whiterose.ac.uk This highlights the role of the tetrazole as a reactive partner in metal-catalyzed C-N bond formation.

Bioisosteric Replacements in Academic Drug Design Research

In medicinal chemistry, the tetrazole ring is a well-established bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the molecule. This strategy is employed to enhance physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity.

Carboxylic Acid Bioisosterism and its Structural Implications

The 5-substituted-1H-tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group. researchgate.netresearchgate.net This is due to several key similarities:

Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to exist in its anionic form at physiological pH.

Electronic Distribution: The delocalized negative charge of the tetrazolide anion mimics the charge distribution of the carboxylate anion.

Geometry: The tetrazole ring provides a planar, rigid structure that can engage in similar hydrogen bonding and ionic interactions with biological receptors as a carboxylic acid. researchgate.net

This bioisosteric relationship has been exploited in the design of numerous therapeutic agents. For example, the tetrazole moiety in angiotensin II receptor blockers like valsartan directly interacts with zinc atoms in the enzyme's active site, mimicking the interaction of a natural carboxylate group. researchgate.netacs.org The substitution of a carboxylic acid with a tetrazole can lead to improved metabolic stability and enhanced bioavailability. uobasrah.edu.iq

Amide Bioisosterism and Conformational Mimicry

Beyond its use as a carboxylic acid mimic, the tetrazole ring can also function as a bioisostere for amide bonds. researchgate.netresearchgate.net Substituted tetrazoles can replicate the key structural features of an amide, including its planarity and ability to act as a hydrogen bond acceptor. This replacement can offer significant advantages, such as increased resistance to enzymatic hydrolysis by proteases, a common metabolic pathway for amide-containing drugs.

The rigid, aromatic nature of the tetrazole ring can also serve as a conformational constraint, locking a portion of the molecule into a specific three-dimensional orientation that may be favorable for binding to a biological target. researchgate.net This conformational mimicry is a valuable tool in drug design for optimizing the interaction between a ligand and its receptor.

Corrosion Inhibition Studies with Tetrazole-Methanamine Compounds

Tetrazole derivatives, including those with amine functionalities, are highly effective corrosion inhibitors for various metals and alloys, such as steel, copper, and magnesium, particularly in acidic or chloride-rich environments. researchgate.netuobasrah.edu.iq Their efficacy stems from the ability of the nitrogen-rich heterocyclic ring to adsorb onto the metal surface.

The inhibition mechanism involves the interaction of the lone pair electrons of the nitrogen atoms and any π-electrons of the ring with the vacant d-orbitals of the metal atoms. uobasrah.edu.iq This interaction leads to the formation of a stable, protective film on the metal surface, which acts as a barrier to corrosive agents. iust.ac.ir

Studies on various aminotetrazole derivatives have demonstrated remarkable inhibition efficiencies.

For Steel: Tetrazole thiol derivatives have achieved inhibition efficiencies exceeding 91% for C-steel in hydrochloric acid solutions. uobasrah.edu.iq Surface analysis confirmed the formation of a smooth, protective film on the steel surface. uobasrah.edu.iq

For Copper Alloys: 5-(3-Aminophenyl)tetrazole (APT) has been shown to be an excellent inhibitor for Cu-Ni alloys in seawater, with efficiencies reaching 99.72%. researchgate.net Similarly, 5-Aminotetrazole (ATAH) effectively protects copper in simulated seawater, with an inhibition rate of 98%. researchgate.net

For Magnesium Alloys: APT has also proven effective in protecting Mg-Mn alloys in corrosive Arabian Gulf water by adsorbing onto the surface and repairing weak points in the native oxide layer. electrochemsci.org

The presence of the amine group in tetrazole-methanamine structures can further enhance adsorption and protective film formation. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Various Tetrazole Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Tetrazole Thiol Derivative | C-Steel | 0.5 M HCl | 91.66 | uobasrah.edu.iq |

| N-benzyl-N-(4-chlorophenyl)-1H-tetrazole-5-amine | Stainless Steel 316L | 0.5 M H₂SO₄ | 98.86 | iust.ac.ir |

| 5-(3-Aminophenyl)tetrazole (APT) | Cu-Ni (90/10) | Seawater | 99.72 | researchgate.net |

| 5-Aminotetrazole (ATAH) | Copper | 3.5% NaCl | 98.00 | researchgate.net |

Future Prospects and Emerging Research Areas for 2H-Tetrazole-5-methanamine, 2-ethyl-

The research trajectory for 2H-Tetrazole-5-methanamine, 2-ethyl- and its derivatives is poised for expansion, building upon the foundational applications in catalysis, medicinal chemistry, and materials science.

Future research will likely focus on several key areas:

Advanced Catalysis: The development of chiral versions of 2H-Tetrazole-5-methanamine, 2-ethyl- could lead to novel, highly selective organocatalysts for complex asymmetric synthesis. Furthermore, immobilizing these tetrazole derivatives on solid supports could create recyclable and more sustainable heterogeneous catalysts.

Medicinal Chemistry: As our understanding of the structural biology of tetrazole-receptor interactions grows, more sophisticated drug candidates can be designed. researchgate.net The specific 2-ethyl- substitution pattern may offer unique conformational properties or metabolic profiles that can be exploited in the targeted design of enzyme inhibitors or receptor modulators.

Materials Science: The proven efficacy of aminotetrazoles as corrosion inhibitors opens the door for developing advanced protective coatings and "smart" materials that release the inhibitor in response to corrosive stimuli. The high nitrogen content also suggests continued exploration of related energetic materials. uobasrah.edu.iq

Coordination Polymers and MOFs: The use of functionalized tetrazole-methanamines as versatile building blocks for metal-organic frameworks is an emerging field. These materials could have tailored applications in gas storage, separation, and sensing, leveraging the specific steric and electronic properties of the 2-ethyl- substituent.

Q & A

Q. What advanced coupling strategies can functionalize the tetrazole ring while maintaining structural integrity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.